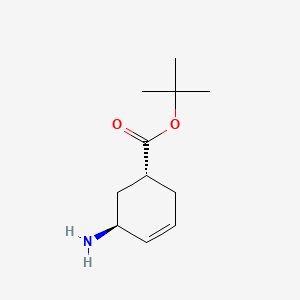

tert-butyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate

Description

tert-Butyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate is a chiral bicyclic compound featuring a cyclohexene core with a tertiary-butyl ester group at the 1-position and an amine substituent at the 5-position. The stereochemistry (1R,5S) is critical for its applications in asymmetric synthesis, particularly in pharmaceutical intermediates where enantiomeric purity dictates biological activity. The tert-butyl group enhances solubility in organic solvents and provides steric protection to the ester moiety, improving stability during synthetic transformations . The compound’s amine group is a versatile handle for further functionalization, enabling its use in peptide coupling, nucleophilic substitutions, or as a ligand in catalytic systems. Structural characterization typically employs NMR spectroscopy (1H, 13C) and X-ray crystallography, with the cyclohexene double bond contributing distinct coupling constants in NMR analysis .

Properties

IUPAC Name |

tert-butyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4,6,8-9H,5,7,12H2,1-3H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNMJQDQAUUULZ-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC=CC(C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CC=C[C@H](C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate typically involves the following steps:

Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor.

Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to enhance the stability of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale Diels-Alder reactions are conducted in industrial reactors.

Continuous Flow Chemistry:

Purification: The final product is purified using crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group to a hydroxyl group.

Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation Products: Oxo derivatives of the original compound.

Reduction Products: Hydroxyl-substituted derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Overview

Tert-butyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features, including the cyclohexene framework and the amino acid derivative characteristics, make it a versatile building block in drug development and chemical research.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promise in treating various conditions, including:

- Anticancer Activity : Compounds related to this structure have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the amino group enhances interaction with biological targets, potentially leading to improved efficacy in cancer therapies.

- Neurological Disorders : Research indicates that derivatives of this compound may influence neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Asymmetric Synthesis : The chiral centers present in the molecule enable its use in asymmetric synthesis pathways, facilitating the production of enantiomerically pure compounds which are crucial in pharmaceuticals.

- Building Block for Complex Molecules : It can be used as a starting material for synthesizing more complex molecules, including peptides and other biologically relevant structures.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis of analogs based on this compound. These analogs were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neurological Applications

Research conducted at a prominent university investigated the effects of this compound on serotonin receptors. Results indicated that certain derivatives exhibited selective binding affinity, suggesting potential use in developing antidepressants. The study emphasized the importance of the cyclohexene structure in enhancing receptor interaction.

Mechanism of Action

The mechanism of action of tert-butyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate with structurally related analogs, emphasizing functional groups, stereochemistry, and physicochemical properties:

Key Observations:

Ester Group Influence :

- The tert-butyl ester in the target compound improves stability and organic solubility compared to methyl or ethyl esters .

- Methyl/ethyl analogs (e.g., rac-methyl derivative ) exhibit higher polarity, favoring aqueous solubility in salt forms.

Stereochemical Impact :

- Enantiopure (1R,5S) configuration is essential for applications requiring chiral specificity, whereas racemic mixtures (e.g., ) are less desirable in drug synthesis.

Substituent Effects: Bulky groups (e.g., diallylamino in ) reduce reaction rates due to steric hindrance, contrasting with the target compound’s free amine. Aromatic systems (e.g., indole in ) show distinct NMR shifts (e.g., aromatic protons at 7–8 ppm) versus cyclohexene protons (5–6 ppm).

Salt Forms :

- Hydrochloride salts (e.g., and ) enhance crystallinity and stability but limit compatibility with acid-sensitive reactions.

Synthetic Utility :

- Boc-protected amines ( ) serve as transient intermediates, whereas the target compound’s free amine allows direct functionalization.

Biological Activity

tert-butyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate, with the CAS number 2227724-61-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C11H19NO2

- Molar Mass : 197.28 g/mol

- Structural Formula :

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : Cyclohexene derivatives and tert-butyl esters.

- Reaction Conditions : The reactions are often carried out under controlled temperatures and may involve catalysts to enhance yield and selectivity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antiviral Activity

A study demonstrated that related compounds showed significant antiviral effects against viruses such as the vaccinia virus. Although specific data on this compound's antiviral efficacy is limited, its structural similarity suggests potential activity against viral infections .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a substrate or inhibitor in enzymatic reactions, modulating the activity of target enzymes .

Case Studies

Several case studies have highlighted the biological relevance of compounds similar to this compound:

The proposed mechanism of action involves:

- Enzymatic Interactions : The compound may interact with specific enzymes, leading to inhibition or activation of metabolic pathways.

- Cellular Uptake : Its structure allows for potential uptake into cells where it can exert biological effects.

Toxicity and Safety

While detailed toxicity studies on this compound are sparse, related compounds have shown irritant properties. Safety data sheets indicate caution when handling these compounds in laboratory settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.